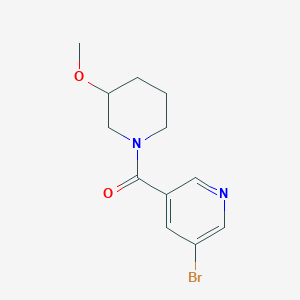3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine
CAS No.: 1916592-91-0
Cat. No.: VC6557587
Molecular Formula: C12H15BrN2O2
Molecular Weight: 299.168
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1916592-91-0 |
|---|---|
| Molecular Formula | C12H15BrN2O2 |
| Molecular Weight | 299.168 |
| IUPAC Name | (5-bromopyridin-3-yl)-(3-methoxypiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C12H15BrN2O2/c1-17-11-3-2-4-15(8-11)12(16)9-5-10(13)7-14-6-9/h5-7,11H,2-4,8H2,1H3 |
| Standard InChI Key | SPZOTFIYOJHZAE-UHFFFAOYSA-N |
| SMILES | COC1CCCN(C1)C(=O)C2=CC(=CN=C2)Br |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Substituent Effects
The molecule consists of a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a 3-methoxypiperidine-1-carbonyl group. The pyridine core contributes aromaticity and electronic anisotropy, while the bromine atom enhances electrophilic substitution reactivity . The 3-methoxypiperidine moiety introduces steric bulk and hydrogen-bonding capacity via its carbonyl group, which may influence solubility and intermolecular interactions .
Molecular Formula:
Molecular Weight: 313.16 g/mol (calculated).
Key Functional Groups:
-
Pyridine ring (aromatic -system)
-
Bromine (electrophilic site)
-
Amide bond (planar, resonance-stabilized)
-
Methoxypiperidine (chiral center at C3 of piperidine)
Spectroscopic and Physical Properties
While direct data for this compound is limited, analogous bromopyridines exhibit:
-
NMR: Pyridine protons resonate between δ 8.2–8.5 ppm . Methoxy groups appear as singlets near δ 3.3 ppm, and piperidine protons show multiplet splitting between δ 1.5–3.5 ppm .
-
IR Spectroscopy: Strong carbonyl stretch (~1650–1700 cm) and C-Br vibration (~550–600 cm) .
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the amide group, with limited aqueous solubility .
Synthetic Methodologies
Retrosynthetic Analysis
The target compound can be dissected into two key fragments:
-
5-Bromopyridine-3-carboxylic acid: Provides the aromatic core with bromine.
-
3-Methoxypiperidine: Supplies the nitrogenous substituent.
Coupling these via amide bond formation represents the most plausible route, as seen in analogous pyridine-piperidine systems .
Synthesis of 5-Bromopyridine-3-carboxylic Acid
A literature procedure for 3-bromo-5-methoxypyridine (73% yield) can be adapted:
-
Reaction: Treat 3,5-dibromopyridine with sodium methoxide in DMF at 90°C for regioselective methoxylation.
-
Oxidation: Convert the methoxy group to a carboxylic acid via ozonolysis or potassium permanganate-mediated oxidation.
Amide Coupling with 3-Methoxypiperidine
-
Activation: Convert the carboxylic acid to an acyl chloride using thionyl chloride ().
-
Coupling: React with 3-methoxypiperidine in the presence of a base (e.g., triethylamine) to form the amide bond .
Representative Reaction:
Yield Optimization:
-
Use coupling agents like EDCl/HOBt for improved efficiency .
-
Purify via silica gel chromatography (ethyl acetate/hexane gradient) .
| Parameter | Value |
|---|---|
| Hazard Statements | H315 (skin irritation) |
| H319 (eye irritation) | |
| H335 (respiratory irritation) | |
| Precautionary Measures | P261 (avoid inhalation) |
| P305+P351+P338 (eye rinse) | |
| Storage | 4–8°C under inert atmosphere |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume